molecular formula C16H15BrN4 B10855037 Modag-001

Modag-001

Cat. No.: B10855037
M. Wt: 343.22 g/mol
InChI Key: KHJCRNBFTHZLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MODAG-001 is a compound developed as a positron emission tomography (PET) tracer targeting alpha-synuclein aggregates. Alpha-synuclein is a protein implicated in neurodegenerative diseases such as Parkinson’s disease and multiple system atrophy. This compound is derived from the lead structure anle138b, which has shown therapeutic activity in animal models of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

MODAG-001 can be synthesized through a series of chemical reactions starting from commercially available precursorsThe final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

MODAG-001 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

MODAG-001 has several scientific research applications, including:

Mechanism of Action

MODAG-001 exerts its effects by binding to alpha-synuclein fibrils with high affinity. The binding involves stable polar interactions inside the fibril cavity, positioning the central pyrazole moiety near the protein backbone. This interaction allows this compound to act as a PET tracer, enabling the visualization of alpha-synuclein aggregates in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high affinity and selectivity for alpha-synuclein fibrils, combined with suitable pharmacokinetics and biodistribution properties. This makes it a promising lead structure for future compound development and a valuable tool in the diagnosis and study of neurodegenerative diseases .

Properties

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

IUPAC Name

4-[3-(2-bromopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C16H15BrN4/c1-21(2)13-5-3-11(4-6-13)14-10-15(20-19-14)12-7-8-18-16(17)9-12/h3-10H,1-2H3,(H,19,20)

InChI Key

KHJCRNBFTHZLAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=NC=C3)Br

Origin of Product

United States

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